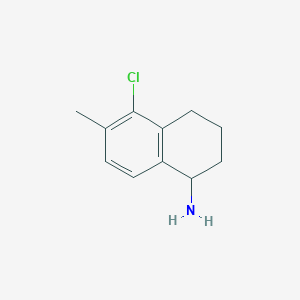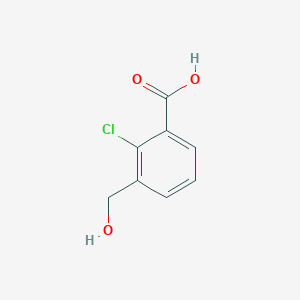
7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one is an organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one typically involves the bromination of 3-(trifluoromethyl)-2H-chromen-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions usually include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures consistent quality and scalability of the production process. The bromination reaction is monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives or dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted chromenones depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include hydroxy derivatives and dehalogenated compounds.
科学研究应用
Chemistry
In chemistry, 7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.
作用机制
The mechanism of action of 7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to enzymes or receptors, leading to modulation of their activities. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.
相似化合物的比较
Similar Compounds
- 7-Bromo-3-(trifluoromethyl)quinoline
- 7-Bromo-3-(trifluoromethyl)indazole
- 7-Bromo-3-(trifluoromethyl)benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
Compared to similar compounds, 7-Bromo-3-(trifluoromethyl)-2H-chromen-2-one stands out due to its chromenone core structure. This structure imparts unique chemical reactivity and biological activity, making it a versatile compound for various applications. The presence of both bromine and trifluoromethyl groups further enhances its properties, distinguishing it from other similar compounds.
属性
分子式 |
C10H4BrF3O2 |
|---|---|
分子量 |
293.04 g/mol |
IUPAC 名称 |
7-bromo-3-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C10H4BrF3O2/c11-6-2-1-5-3-7(10(12,13)14)9(15)16-8(5)4-6/h1-4H |
InChI 键 |
MWVNQESZNGNPFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)OC(=O)C(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


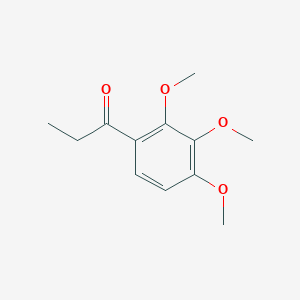



![5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13041000.png)

![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzoic acid](/img/structure/B13041013.png)
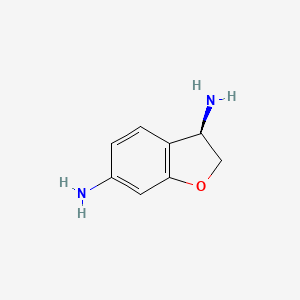
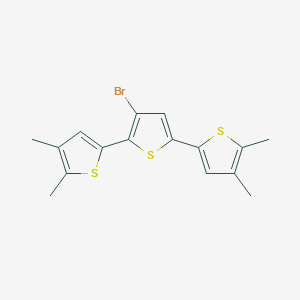
![2-Aminofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13041037.png)
![7-((3S,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13041055.png)
